molecular formula C6H12INO B166158 4-(2-Iodoethyl)morpholine CAS No. 126200-24-6

4-(2-Iodoethyl)morpholine

Cat. No.: B166158
CAS No.: 126200-24-6
M. Wt: 241.07 g/mol
InChI Key: KBTHRTLGZJPEAN-UHFFFAOYSA-N
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Description

4-(2-Iodoethyl)morpholine is a morpholine derivative featuring a 2-iodoethyl substituent attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely utilized in organic synthesis, pharmaceuticals, and material science due to their versatile reactivity and structural adaptability. The iodine atom in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and radiopharmaceutical applications, where iodine isotopes (e.g., $^{125}\text{I}$) are employed for labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Iodoethyl)morpholine typically involves the reaction of morpholine with an iodoethylating agent. One common method is the reaction of morpholine with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Iodoethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include azidoethylmorpholine, thiocyanatoethylmorpholine, and methoxyethylmorpholine.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: The major product is ethylmorpholine.

Scientific Research Applications

4-(2-Iodoethyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Iodoethyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. The morpholine ring can also interact with various biological pathways, modulating their activity .

Comparison with Similar Compounds

This section compares 4-(2-Iodoethyl)morpholine with structurally related morpholine derivatives, focusing on molecular properties, synthesis, and applications.

Structural and Functional Differences

The table below highlights key differences among selected morpholine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications Synthesis Method (if available) Reference
This compound C$6$H${12}$INO 241.07 2-Iodoethyl Cross-coupling reactions, radiopharmaceutical intermediates. Alkylation of morpholine with 2-iodoethyl halide Inferred
4-(Iodomethyl)morpholine C$5$H${10}$INO 227.04 Iodomethyl Higher reactivity in nucleophilic substitutions; intermediate in organic synthesis. Not specified
4-(2-Aminoethyl)morpholine C$6$H${14}$N$_2$O 130.19 2-Aminoethyl Surfactant precursor, drug intermediate (e.g., via amide bond formation). Substitution of chloroethyl with morpholine
4-(2-Hydroxyethyl)morpholine C$6$H${13}$NO$_2$ 131.17 2-Hydroxyethyl Hydrophilic solvent; used in polymer additives and metalworking fluids. Ethylene oxide reaction with morpholine
4-[2-(4-Iodophenoxy)ethyl]morpholine C${12}$H${16}$INO$_2$ 333.16 2-(4-Iodophenoxy)ethyl Radiopharmaceutical imaging (aromatic iodine); longer chain enhances lipophilicity. Ether synthesis from iodophenol
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine C${10}$H${10}$ClN$_3$OS 255.72 Chlorothienopyrimidinyl Kinase inhibitor scaffold; chlorine acts as a leaving group in medicinal chemistry. Coupling of chlorothienopyrimidine with morpholine

Biological Activity

4-(2-Iodoethyl)morpholine is an organic compound that has garnered attention for its unique chemical and biological properties, primarily due to the presence of the iodine atom. This compound has potential applications in various fields, including medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₂INO
  • Molecular Weight : 201.07 g/mol
  • IUPAC Name : this compound

The compound is a derivative of morpholine, characterized by an iodine atom attached to the ethyl group at the fourth position of the morpholine ring. The presence of iodine enhances its reactivity and biological activity compared to other halogenated morpholine derivatives.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. The iodine atom can participate in halogen bonding, which influences binding affinity and specificity.
  • Cellular Pathways : Preliminary studies suggest that it may affect cellular processes such as DNA replication and protein synthesis, although specific molecular targets are still under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Studies have explored the potential anticancer effects of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The exact pathways through which it exerts these effects are still being elucidated.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other halogenated morpholines:

CompoundHalogenBiological ActivityNotes
This compoundIodineAntimicrobial, AnticancerEnhanced reactivity due to iodine
4-(2-Bromoethyl)morpholineBromineModerate antimicrobialLess reactive than iodine derivative
4-(2-Chloroethyl)morpholineChlorineLimited activity reportedLower biological activity
4-(2-Fluoroethyl)morpholineFluorineMinimal activityLeast reactive among halogens

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Molecules investigated the antimicrobial efficacy of various morpholine derivatives, including this compound. Results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria .
  • Cancer Research : In a study focused on anticancer agents, this compound was tested on several cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, supporting its potential use as an anticancer drug .
  • Mechanistic Insights : Research has begun to elucidate the mechanisms by which this compound affects cellular processes. It was found to inhibit specific signaling pathways involved in cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Iodoethyl)morpholine, and how can reaction conditions be optimized?

The synthesis of this compound can be adapted from methods used for analogous chloroethyl derivatives. For example, nucleophilic substitution between morpholine and 1-iodo-2-chloroethane (or direct iodination of pre-functionalized intermediates) in the presence of a base like potassium carbonate is plausible. Solvents such as acetonitrile or ethanol under reflux are typical, with purification via column chromatography or recrystallization . Optimization involves adjusting molar ratios, reaction time, and temperature to maximize yield and minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the structure by identifying proton environments (e.g., morpholine ring protons at δ 2.4–3.8 ppm) and the iodoethyl chain (δ 3.0–3.5 ppm).
  • X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for determining crystal structures, especially for verifying bond lengths and angles involving iodine, which has high electron density .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns due to iodine’s distinct mass signature .

Q. How should researchers handle stability and storage challenges for iodinated morpholine derivatives?

Iodo compounds are light- and moisture-sensitive. Store this compound in amber vials under inert gas (argon/nitrogen) at 2–8°C. Avoid contact with strong oxidizing agents or acids, as iodine’s leaving-group propensity may lead to decomposition .

Advanced Research Questions

Q. What computational methods (e.g., DFT) can predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates electronic properties like frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the C–I bond’s polarization can be analyzed to assess its suitability in Suzuki-Miyaura or Ullmann couplings. Solvent effects and transition-state modeling further refine reaction pathway predictions .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields from iodination reactions?

Contradictions may arise from competing side reactions (e.g., elimination or solvent interactions). Systematic analysis includes:

  • Kinetic Studies : Varying temperature/time to identify rate-determining steps.
  • Byproduct Identification : Using GC-MS or HPLC to detect impurities.
  • Isotopic Labeling : 125^{125}I tracing to monitor iodide release during synthesis .

Q. What are the mechanistic implications of the C–I bond in this compound for radiopharmaceutical applications?

The C–I bond’s lability makes it a candidate for radioactive labeling (e.g., 123^{123}I or 131^{131}I). Mechanistic studies using radiolytic decomposition assays or autoradiography can quantify stability in biological matrices. Chelation studies with transition metals (e.g., Ni2+^{2+}) may also explore its utility in imaging agents .

Q. How does steric hindrance from the morpholine ring influence regioselectivity in derivatization reactions?

The morpholine ring’s chair conformation creates axial/equatorial substituent effects. Molecular dynamics simulations or X-ray data can map steric interactions. For instance, bulky groups on the iodoethyl chain may favor equatorial positioning, altering reactivity in SN2 reactions .

Q. Methodological Considerations

Q. What validation parameters are essential for quantifying this compound in biological samples via HPLC?

Validate methods using ICH guidelines:

  • Linearity : R2^2 ≥ 0.995 over a concentration range (e.g., 1–100 µg/mL).
  • Recovery : ≥90% in spiked matrices (plasma/tissue homogenates).
  • LOQ/LOD : Signal-to-noise ratios of 10:1 and 3:1, respectively .

Q. How can researchers design kinetic studies to compare halogen leaving-group efficiencies (I vs. Cl/Br) in morpholine derivatives?

Conduct competitive reactions under identical conditions (solvent, temperature) using equimolar 4-(2-haloethyl)morpholine variants. Monitor reaction progress via 1^1H NMR or conductimetry. Calculate rate constants (k) to rank leaving-group abilities .

Q. Safety and Compliance

Q. What protocols mitigate risks when handling iodinated compounds in high-throughput screening?

  • Use fume hoods and personal protective equipment (PPE) to avoid iodine vapor exposure.
  • Implement waste segregation: Iodinated byproducts require specialized disposal due to environmental persistence .

Properties

IUPAC Name

4-(2-iodoethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12INO/c7-1-2-8-3-5-9-6-4-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTHRTLGZJPEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456976
Record name 4-(2-iodoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126200-24-6
Record name 4-(2-iodoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(2-chloro-ethyl)-morpholine hydrochloride (5 g, 26.9 mmole), and sodium iodide (20 g, 134.4 mmole) in acetone (50 ml) was refluxed for 16 hours. After cooled to room temperature, the reaction was partitioned between CHCl3 and brine. The aqueous layer was extracted with CHCl3 (2×25 ml). The combined organic layers were washed with brine, and dried over anhydrous Mg2SO4. Removal of the solvent gave 4-(2-iodo-ethyl)-morpholine as a pale yellowish oil (3.84 g, 59%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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